molecular formula C15H16N2O2 B5796874 N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea CAS No. 106106-60-9

N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea

Cat. No. B5796874
CAS RN: 106106-60-9
M. Wt: 256.30 g/mol
InChI Key: RVVZPPWBDPYYAE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea (MPMU) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea is thought to involve the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. This results in the disruption of the enzyme's active site, preventing it from catalyzing its normal biochemical reactions.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea has been found to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, as well as the inhibition of the activity of other enzymes involved in various biological processes. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea in lab experiments is its ability to selectively inhibit the activity of specific enzymes, allowing researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea is that it may not be specific to a single enzyme, and may also inhibit the activity of other enzymes that are not the focus of the study.

Future Directions

There are several potential future directions for research involving N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea and its effects on various biological processes.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea involves the reaction of 4-methoxyaniline and 2-methylaniline with phosgene, followed by the reaction of the resulting intermediate with ammonium hydroxide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(2-methylphenyl)urea has been used in a variety of scientific research applications, including as a tool for investigating the role of various enzymes in biological processes. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12-7-9-13(19-2)10-8-12/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVZPPWBDPYYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357949
Record name Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)-

CAS RN

106106-60-9
Record name Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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